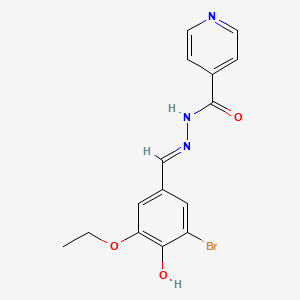
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide, also known as BHIN, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BHIN belongs to the class of hydrazide derivatives and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways involved in disease progression. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, such as dihydrofolate reductase. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for yield and purity. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications and has been shown to have various biochemical and physiological effects. However, there are also limitations to using N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has also been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide. Further studies are needed to elucidate its mechanism of action fully and to optimize its therapeutic potential. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has shown promise as a potential treatment for cancer, tuberculosis, and inflammatory disorders, and further studies are needed to evaluate its efficacy in vivo. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has also been studied for its potential use as a diagnostic agent in imaging techniques, and further research is needed to evaluate its diagnostic potential fully. Additionally, N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been shown to have antimicrobial and antifungal properties, and further studies are needed to evaluate its potential use in the treatment of infectious diseases.
Métodos De Síntesis
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide can be synthesized through various methods, including the reaction of isonicotinic acid hydrazide with 3-bromo-5-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. Other methods include the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with isonicotinic acid hydrazide in the presence of a base and solvent. The synthesis of N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, antitumor, and anti-inflammatory properties. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been investigated for its potential use in the treatment of various diseases, including cancer, tuberculosis, and inflammatory disorders. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has also been studied for its potential use as a diagnostic agent in imaging techniques.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-2-22-13-8-10(7-12(16)14(13)20)9-18-19-15(21)11-3-5-17-6-4-11/h3-9,20H,2H2,1H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGZSARFUQOJGA-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B6130999.png)
![2-[(2,4-dimethylphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6131011.png)
![N-{2-[4-(methylthio)phenoxy]ethyl}acetamide](/img/structure/B6131017.png)
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)